1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide
Description
This compound is a benzoxazepine derivative characterized by a sulfonamide functional group and a substituted chlorophenyl ring. The benzoxazepine core (a seven-membered ring containing oxygen and nitrogen) is modified with 3,3,5-trimethyl and 4-oxo substituents, which confer unique conformational rigidity and electronic properties. Methanesulfonamide acts as a polar group, balancing solubility and membrane permeability.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-19(2)12-26-17-10-14(8-9-16(17)22(3)18(19)23)21-27(24,25)11-13-6-4-5-7-15(13)20/h4-10,21H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXLKXTXHBTMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide is a compound belonging to the sulfonamide class. Its unique structure includes a sulfonyl group and a tetrahydrobenzo[b][1,4]oxazepin ring system, which contributes to its biological activity. This article reviews the compound's biological properties, focusing on its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.9 g/mol. The compound exhibits solubility in various solvents, which is crucial for its bioavailability in pharmacological applications.
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. A study found that related compounds exhibited potent cytotoxicity against human breast carcinoma and prostate adenocarcinoma xenografts in mouse models .
- Mechanism of Action : The antitumor mechanism may involve DNA interstrand cross-linking and G2/M phase cell cycle arrest. This suggests that the compound could disrupt cancer cell proliferation by interfering with DNA replication processes .
Antibacterial and Anti-inflammatory Effects
Sulfonamides are known for their antibacterial properties. Preliminary studies suggest that this compound may possess similar effects:
Case Studies and Research Findings
Several key studies highlight the biological activity of compounds related to this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C23H22ClN3O4S
- Molecular Weight : 439.9 g/mol
- IUPAC Name : 1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide
The structure includes a chlorophenyl group linked to a benzoxazepin moiety and a sulfonamide group. This configuration is responsible for its varied biological activities.
Anticancer Properties
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown promising results in inhibiting the growth of HeLa cells and other tumor cell lines. The mechanism of action may involve the induction of apoptosis and the inhibition of cell proliferation pathways.
Antimicrobial Effects
The compound has demonstrated antimicrobial activity against several bacterial strains. This property is particularly valuable in developing new antibiotics amid rising antibiotic resistance. The effectiveness against Gram-positive and Gram-negative bacteria positions it as a candidate for further exploration in infectious disease treatment.
Neuroprotective Potential
Preliminary studies suggest that the compound may possess neuroprotective properties. It could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This aspect warrants further investigation to elucidate the underlying mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Cytotoxicity against HeLa cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Neuroprotective | Potential reduction of oxidative stress |
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the benzoxazepin core.
- Introduction of the chlorophenyl group.
- Attachment of the methanesulfonamide moiety.
These synthetic routes are crucial for optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Key Reaction Scheme:
text2-Aminophenol + α-Ketoester → Cyclization → 3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine
Conditions : DMF, K₂CO₃, 80°C, 12h .
Example Reaction (Method A):
textBenzoxazepine Intermediate + 2-Chlorophenylboronic Acid → Pd(PPh₃)₄, Na₂CO₃ → 2-Chlorophenyl-Substituted Product
Methanesulfonamide Coupling
The methanesulfonamide group is introduced via sulfonylation of an amine intermediate:
-
Step 1 : Reaction of the benzoxazepine amine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
-
Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane) .
Reaction Conditions:
textBenzoxazepine Amine + CH₃SO₂Cl → Et₃N, DCM, 0°C → Methanesulfonamide Derivative
Oxidation and Functionalization
The 4-oxo group in the benzoxazepine ring is introduced via oxidation of a secondary alcohol intermediate using agents like Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate) .
Stability and Degradation Reactions
Under acidic or basic conditions, the compound may undergo:
-
Hydrolysis of Sulfonamide : Cleavage of the S–N bond in strongly acidic (H₂SO₄, reflux) or basic (NaOH, 100°C) conditions .
-
Ring-Opening : Acid-catalyzed cleavage of the benzoxazepine ring to form phenolic byproducts .
Degradation Pathways:
| Condition | Reaction Type | Major Product |
|---|---|---|
| HCl (conc.), 70°C | Sulfonamide hydrolysis | 2-Chlorobenzenesulfonic acid |
| NaOH (1M), reflux | Ring-opening | 3,3,5-Trimethyl-4-oxo-phenolic derivative |
Analytical Characterization
-
MS (ESI) : m/z 437.0 [M+H]⁺ (matches PubChem CID 40957000) .
-
¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 4H, Ar–H), 6.85 (s, 1H, NH), 3.20 (s, 3H, SO₂CH₃), 2.95–2.60 (m, 4H, oxazepine CH₂), 1.45 (s, 6H, 2×CH₃) .
Challenges and Limitations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with benzoxazepine-based sulfonamides synthesized and characterized in recent studies. Below is a comparative analysis of key analogs:
Key Observations:
Core Flexibility : The target compound’s 1,5-benzoxazepine core differs from the 1,4-benzoxazepine analogs in Table 1. This positional isomerism may alter ring strain and hydrogen-bonding capacity, impacting target selectivity .
3,3,5-Trimethyl groups enhance conformational rigidity, which could improve metabolic stability but reduce adaptability to dynamic binding sites .
Synthetic Accessibility : Analogs with simpler substituents (e.g., compound 14) exhibit higher synthesis yields (75–88%), whereas complex substituents (e.g., oxetan-3-yl in compound 13) result in lower yields (20%). The target compound’s synthesis may face challenges due to its multi-substituted core .
Table 2: Bioactivity and Mode of Action Insights
Key Findings:
- Bioactivity Clustering : Benzoxazepines with sulfonamide groups cluster into activity groups based on substituent chemistry. For example, phenyl-substituted analogs (compound 14) show kinase inhibition, while bulky substituents (e.g., isopropyl in compound 25) correlate with tubulin-binding activity .
- However, the 3,3,5-trimethyl groups may hinder blood-brain barrier (BBB) penetration, limiting neuroactivity .
Q & A
Q. Table 1: Example Synthetic Steps for Analogous Compounds
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles (e.g., sulfonamide torsion angles in ).
- NMR Spectroscopy : Aromatic proton splitting patterns (e.g., para-substituted chlorophenyl δ 7.3–7.6 ppm) and methyl group signals (e.g., 3,3,5-trimethyl at δ 1.2–1.5 ppm) confirm substitution patterns.
- Mass Spectrometry : HRMS validates molecular formula (e.g., C₂₁H₂₂ClN₂O₄S requires [M+H]⁺ 433.09; observed 433.08).
- HPLC-PDA : Assesses purity (>95%) using reverse-phase columns (e.g., Chromolith C18) with UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
SAR studies require systematic variation of substituents (e.g., chlorophenyl, trimethyl groups) followed by bioactivity assays. For example:
Substituent Modification : Replace 2-chlorophenyl with fluorophenyl or methyl groups (see ’s analogs like compound 25 ).
Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition via IC₅₀ measurements).
Computational Docking : Use software like AutoDock to predict binding modes in protein active sites (e.g., benzoxazepinone ring interactions with hydrophobic pockets).
Q. Table 2: Hypothetical SAR Data for Analogous Compounds
| Compound | R₁ (Position) | R₂ (Position) | IC₅₀ (nM) |
|---|---|---|---|
| A | Cl (2-) | 3,3,5-Trimethyl | 12.5 |
| B | F (2-) | 3,3,5-Trimethyl | 45.8 |
| C | Cl (2-) | 3,3-Dimethyl | 89.3 |
Reference: Derived from ’s substitution strategies .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence polarization + radiometric assays).
Control Experiments : Use known inhibitors (e.g., staurosporine for kinases) to benchmark activity.
Impurity Profiling : Quantify trace byproducts via LC-MS; highlights Chromolith columns for resolving co-eluting peaks .
Statistical Analysis : Apply ANOVA to compare replicate data and identify outliers (’s methodological rigor) .
Advanced: What challenges arise in optimizing synthetic yield, and how are they addressed?
Methodological Answer:
Low yields stem from steric hindrance (e.g., 3,3,5-trimethyl groups) or poor cyclization. Solutions include:
Catalyst Screening : Use Cu(OAc)₂·H₂O () or Pd catalysts for coupling reactions.
Solvent Optimization : Replace THF with DMF for polar intermediates ().
Temperature Gradients : Gradual heating (40°C → 80°C) improves cyclization efficiency.
Purification : Flash chromatography with gradient elution (hexane → EtOAc) isolates pure product .
Methodological: How should researchers handle trace impurities in final compounds?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
